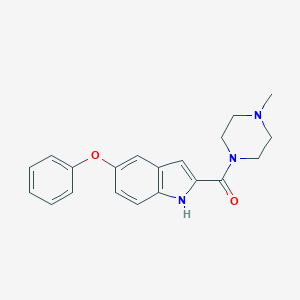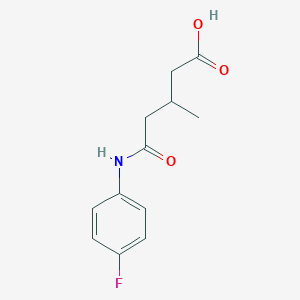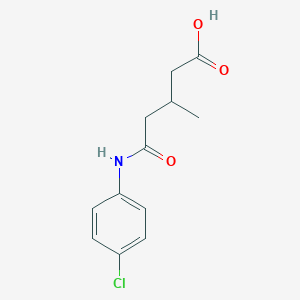![molecular formula C15H20N2O5S3 B277006 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B277006.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide, also known as DMTS, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. DMTS belongs to the class of sulfonamide compounds and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide binds to the active site of CA IX and inhibits its activity, leading to the inhibition of cancer cell growth. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrase XII and topoisomerase II, which are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. In animal models, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to reduce tumor growth and metastasis. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases. Additionally, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been shown to have neuroprotective effects and can protect against neuronal damage.
实验室实验的优点和局限性
One of the main advantages of using N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide in lab experiments is its high purity and stability. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is also relatively easy to synthesize, which makes it an attractive compound for scientific research studies. However, one of the limitations of using N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is its low solubility, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is not fully understood, which can make it challenging to interpret the results of certain experiments.
未来方向
There are several future directions for the scientific research of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide. One potential direction is the development of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide, which can help to further understand its biochemical and physiological effects. Additionally, the development of new synthesis methods for N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide can help to improve its purity and yield, which can make it more accessible for scientific research studies.
Conclusion
In conclusion, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is a promising synthetic compound that has shown potential in various scientific research applications. Its anti-cancer and anti-inflammatory properties make it an attractive compound for the development of new therapies for the treatment of cancer and other diseases. Further scientific research is needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide and to explore its potential in other scientific research applications.
合成方法
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide involves the reaction of 5-(diethylsulfamoyl)-2-methoxyaniline with thiophene-2-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide.
科学研究应用
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has been extensively studied for its potential uses in various scientific research applications. One of the most promising applications of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide is its potential as a therapeutic agent for the treatment of cancer. Scientific research studies have shown that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in various animal models.
属性
分子式 |
C15H20N2O5S3 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC 名称 |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H20N2O5S3/c1-4-17(5-2)25(20,21)12-8-9-14(22-3)13(11-12)16-24(18,19)15-7-6-10-23-15/h6-11,16H,4-5H2,1-3H3 |
InChI 键 |
GXSFWDLQPZJBKT-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)

![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)

![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)
![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)